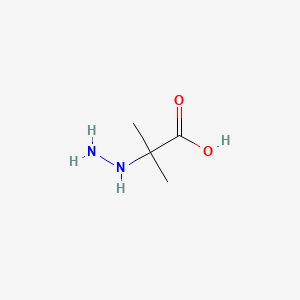

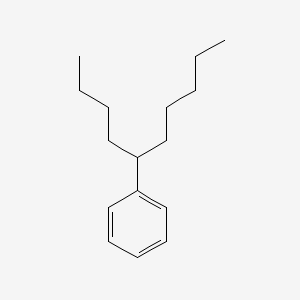

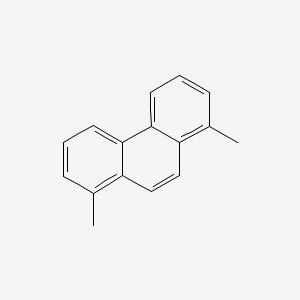

![molecular formula C9H9ClO2S B1614774 [(4-Chlorobenzyl)thio]acetic acid CAS No. 90649-82-4](/img/structure/B1614774.png)

[(4-Chlorobenzyl)thio]acetic acid

Descripción general

Descripción

[(4-Chlorobenzyl)thio]acetic acid, also known as CBTA, is an organosulfur compound with a wide range of applications in the scientific research field. It is a monocarboxylic acid containing a sulfur atom and a chlorine atom, and is a useful reagent for a variety of organic synthesis reactions. CBTA is also used as a catalyst in a variety of synthetic processes, and has been shown to be effective in the synthesis of a range of compounds. In addition, CBTA is a potential starting material for the synthesis of a variety of compounds, including drugs, polymers, and fine chemicals.

Aplicaciones Científicas De Investigación

Plant Growth Regulation

[(4-Chlorobenzyl)thio]acetic acid, similar to 4-Chloroindole-3-acetic acid (4-Cl-IAA), might influence plant growth due to its structural resemblance to naturally occurring auxins. 4-Cl-IAA has been shown to be a potent auxin in various bioassays and is found in plants from the Vicieae tribe of the Fabaceae family, as well as in Pinus sylvestris. The role of such compounds, including potentially [(4-Chlorobenzyl)thio]acetic acid, in plant growth and development, especially in species like Pisum sativum and Vicia faba, could be significant and warrants further exploration (Reinecke, 2004).

Electrochemical and Electrochromic Properties

The electrochemical behavior of compounds structurally related to [(4-Chlorobenzyl)thio]acetic acid, such as Thiophene-3-acetic acid, has been explored in the context of electrochromic devices. These compounds have demonstrated significant electrochromic efficiency, indicating potential applications in smart windows, displays, and other electrochromic systems (Giglioti et al., 2004).

Peroxisome Proliferation

Compounds similar to [(4-Chlorobenzyl)thio]acetic acid have been studied for their role in inducing peroxisome proliferation in liver cells of rats and mice. This biological activity is associated with hypolipidemic effects and suggests a potential for investigating [(4-Chlorobenzyl)thio]acetic acid in metabolic and liver-related research (Reddy & Krishnakantha, 1975).

Adsorption and Environmental Applications

Research into adsorption properties of compounds like 2,4-dichlorophenoxy-acetic acid (2,4-D) on various substrates, including activated carbon and nano-composites, has implications for environmental remediation, particularly in pesticide removal from water sources. Such studies provide a foundation for examining the adsorption capabilities of [(4-Chlorobenzyl)thio]acetic acid in environmental applications (Aksu & Kabasakal, 2004).

Surface Chemistry and Material Science

Thioctic acid, which shares functional group similarities with [(4-Chlorobenzyl)thio]acetic acid, has been studied for its adsorption characteristics on metal surfaces like Au(111). These findings could inform research on [(4-Chlorobenzyl)thio]acetic acid's potential applications in surface chemistry, material science, and nanotechnology (Willey et al., 2004).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYBRQDMVZLOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289891 | |

| Record name | [(4-chlorobenzyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chlorobenzyl)thio]acetic acid | |

CAS RN |

90649-82-4 | |

| Record name | 90649-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-chlorobenzyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1614705.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)